

oleanolic acid PPAR binding affinity studies

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Compound Focus: Oleanonic Acid

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OA Binding Affinity for PPARs

Study Focus	Key Targets	Binding Affinity / Findings	Experimental Methods
Psoriasis Treatment [1]	PPARG, STAT3, MAPK3, AR	Good binding affinity predicted via molecular docking.	Network Pharmacology, Molecular Docking, In vivo mouse model (IMQ-induced psoriasis), PASI scoring, histology, ELISA.
Obesity Treatment [2]	PPARG, PPARG, MAPK3, NR3C1, PTGS2	Spontaneous binding to all 9 core targets with binding energy < -20 kJ/mol; binding stability confirmed via molecular dynamics simulation (RMSD, Rg). Animal studies confirmed PPARG as a central target.	Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, In vivo mouse model (high-fat diet induced obesity).

Experimental Protocol Details

The quantitative data in the table above is derived from robust experimental workflows. Here is a detailed breakdown of the key methodologies cited.

Network Pharmacology & Molecular Docking

This methodology was used to predict OA's mechanism of action and binding affinity in both cited studies [1] [2].

- **Target Prediction:** OA's chemical structure was submitted to target prediction databases like **SwissTargetPrediction** to generate a list of potential protein targets [1] [2].
- **Disease Target Identification:** Targets related to the disease (psoriasis or obesity) were collected from databases like **GeneCards** and **DisGeNET** [1] [2].
- **Intersection and Network Analysis:** The overlapping targets between OA and the disease were identified and used to construct Protein-Protein Interaction (PPI) networks. Core targets were selected based on their connectivity within the network [1] [2].
- **Molecular Docking:** The 3D structure of OA was docked into the binding site of the core target proteins (e.g., PPAR γ) using software such as **AutoDock Vina**. The interaction is evaluated by the **binding energy (ΔG)**, where a more negative value indicates a more stable and favorable binding [2].
- **Validation:** The docking protocol's precision is often validated by re-docking a native ligand and calculating the **Root Mean Square Deviation (RMSD)**. An RMSD < 2.0 Å indicates good reliability [2].

In Vivo Animal Model Validation

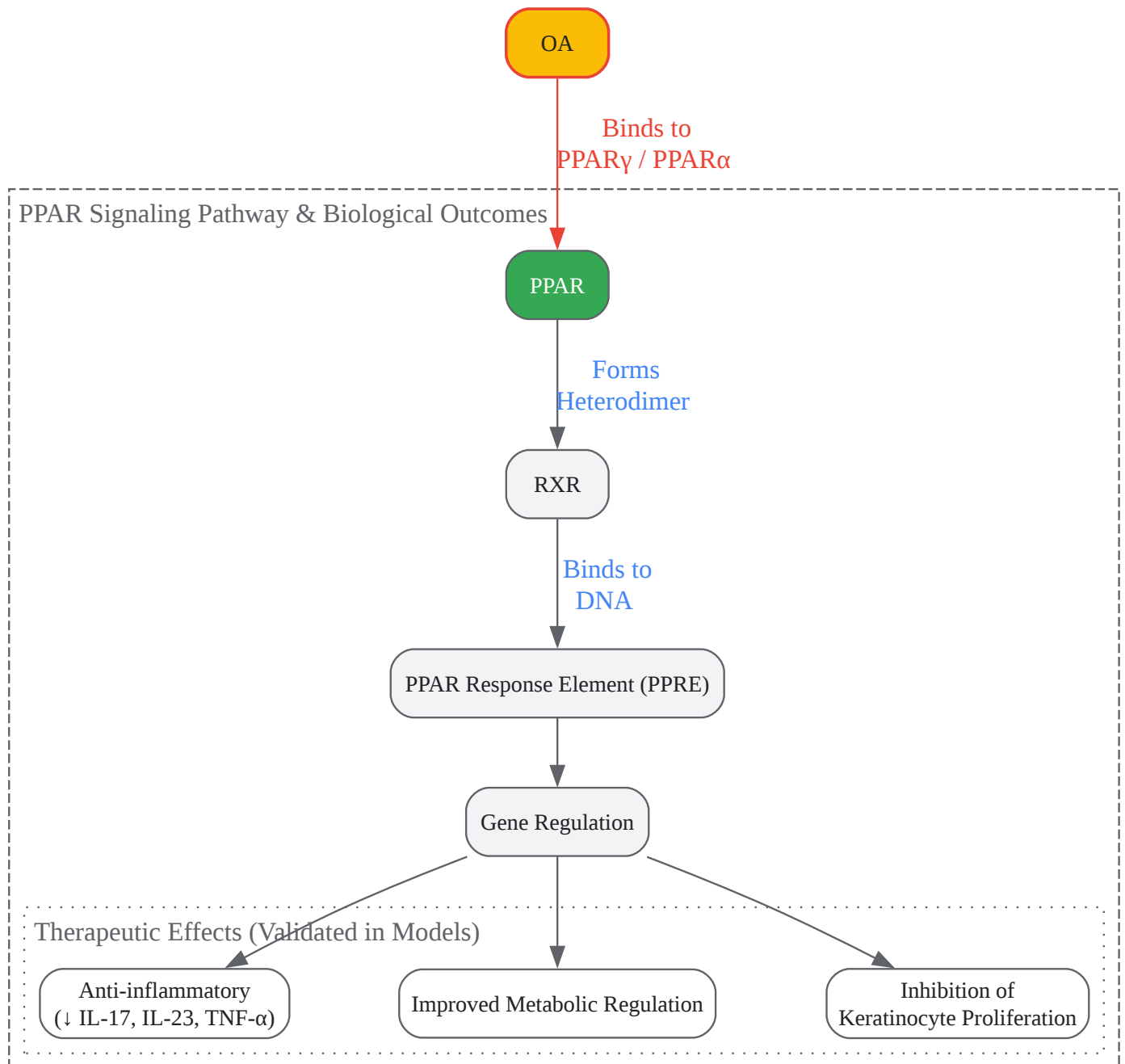
These studies provided experimental confirmation of OA's therapeutic effect and its interaction with predicted pathways like PPAR [1] [2].

- **Model Establishment:**
 - **Psoriasis Model:** BALB/c mice had psoriasis-like inflammation induced by topical application of Imiquimod (IMQ) [1].
 - **Obesity Model:** Mice were fed a high-fat diet (HFD) to induce obesity [2].
- **Treatment:** Model animals were treated with OA (e.g., as a topical cream for psoriasis or oral administration for obesity) at various concentrations, alongside control groups [1] [2].
- **Efficacy Assessment:**
 - **PASI Score:** For psoriasis, disease severity (erythema, scaling, thickness) was scored clinically [1].
 - **Histological Analysis:** Skin or tissue samples were stained with **H&E** to examine pathological changes (e.g., epidermal thickness, Baker score) [1].
 - **ELISA:** Serum levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF- α) were measured to quantify systemic inflammation [1].

- **Pathway Confirmation:** The significance of the PPAR pathway was confirmed in the obesity study by analyzing the expression of the core target **PPARG** in animal tissues [2].

PPAR Signaling Pathway Diagram

The diagram below illustrates how Oleanolic Acid is predicted to influence the PPAR signaling pathway, based on the network pharmacology and experimental findings.



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This diagram illustrates the proposed mechanism: OA binds to PPAR γ , the complex then dimerizes with RXR and binds to specific DNA sequences (PPRE) to regulate genes responsible for its observed anti-

psoriatic and anti-obesity effects [1] [2].

Research Summary

To summarize the current state of knowledge:

- **Strong Computational Evidence:** Multiple, independent network pharmacology and molecular docking studies consistently predict that OA has a good binding affinity for **PPAR γ** , with spontaneous binding energies reported [1] [2].
- **Emerging Experimental Validation:** These computational predictions are bolstered by animal studies showing that OA exerts therapeutic effects (in psoriasis and obesity) that are mechanistically linked to the **PPAR signaling pathway**. The obesity study specifically confirmed **PPARG** as a central target in vivo [2].
- **Comparison Context:** While the data is compelling, direct head-to-head comparisons of OA's binding affinity against synthetic PPAR agonists or other natural products are not fully detailed in the available results. The current evidence firmly positions OA as a **natural ligand with moderate to good affinity** for PPAR γ , meriting further investigation.

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References

1. Network pharmacology, molecular docking and in vivo study ... [pmc.ncbi.nlm.nih.gov]
2. Integrating network pharmacology and animal experimental ... [translational-medicine.biomedcentral.com]

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